![molecular formula C16H12FN3O4S B2706764 2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886930-87-6](/img/structure/B2706764.png)

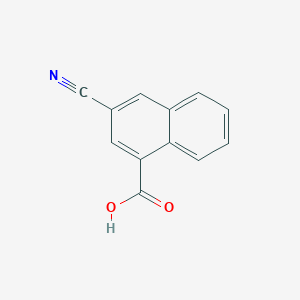

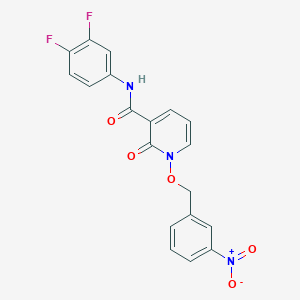

2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as flusulfinam, is a herbicide . Its IUPAC name is 2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-(3-propylsulfinyl)-4-(trifluoromethyl)benzamide . The molecular formula is C16H12FN3O4S and the molecular weight is 361.35.

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C16H12FN3O4S/c1-25(22,23)11-6-4-5-10(9-11)15-19-20-16(24-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21). This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a fluorinated aromatic amide . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Fluorescence Applications in Chemical Sensing

4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) demonstrates significant potential as a thiol-specific fluorogenic reagent due to its high reactivity and specificity, alongside intense fluorescence upon reacting with thiols. This makes it a valuable tool in chemical sensing and analysis, particularly in the detection of thiols in biological tissues, which is crucial for understanding cellular processes and disease mechanisms (Toyo’oka et al., 1989).

Anticancer Activity of Oxadiazole Derivatives

Research into N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has unveiled moderate to excellent anticancer activities against various cancer cell lines. This underscores the importance of 1,3,4-oxadiazole derivatives in developing new therapeutic agents for cancer treatment, highlighting the compound's role in medicinal chemistry and oncology research (Ravinaik et al., 2021).

Applications in Memory Device Development

The synthesis and application of triphenylamine-based aromatic polymers derived from 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole demonstrate the compound's potential in memory device applications. The study of linkage and acceptor effects on memory behavior provides valuable insights into the design of polymer-based electronic devices, indicating the relevance of such compounds in materials science and electronic engineering (Chen et al., 2013).

Antibacterial Activity Against Agricultural Pathogens

The antibacterial activities of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight demonstrate the compound's application in agricultural science. This research suggests the potential of these compounds in developing new agrochemicals to combat plant diseases, improving crop protection and yield (Shi et al., 2015).

Advanced Materials for Proton Exchange Membranes

The development of sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole as proton exchange membranes for fuel cells showcases the compound's application in energy technology. This research points to its utility in creating more efficient and durable materials for fuel cell applications, highlighting the compound's role in advancing renewable energy technologies (Xu et al., 2013).

Eigenschaften

IUPAC Name |

2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O4S/c1-25(22,23)11-6-4-5-10(9-11)15-19-20-16(24-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLPUWYXLGBKLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2706681.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2706692.png)

![(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide](/img/structure/B2706693.png)

![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2706694.png)

![N-[bis(methylsulfanyl)methylidene]benzenesulfonamide](/img/structure/B2706696.png)

![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2706701.png)

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706703.png)